molecular formula C10H12N4O2 B12751483 1-Methyl-5,6-indolinedione, 5-semicarbazone CAS No. 99069-59-7

1-Methyl-5,6-indolinedione, 5-semicarbazone

Cat. No.: B12751483
CAS No.: 99069-59-7
M. Wt: 220.23 g/mol
InChI Key: NUSIFTHCDGYOSP-UHFFFAOYSA-N
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Description

3-Deshydroxy-Carbazochrome is a chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.228. It is a derivative of Carbazochrome, which is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deshydroxy-Carbazochrome typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 3-Deshydroxy-Carbazochrome is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 3-Deshydroxy-Carbazochrome can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

3-Deshydroxy-Carbazochrome has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to investigate its effects on cellular processes.

    Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of bleeding disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Deshydroxy-Carbazochrome involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction leads to the activation of the PLC IP3/DAG pathway, resulting in an increase in intracellular calcium levels. This increase in calcium levels promotes platelet aggregation and the formation of a platelet plug, which helps to stop bleeding .

Comparison with Similar Compounds

Uniqueness of 3-Deshydroxy-Carbazochrome: 3-Deshydroxy-Carbazochrome is unique due to its specific chemical structure and properties. Unlike Carbazochrome, it lacks a hydroxyl group, which may influence its reactivity and interaction with biological targets. This structural difference may result in distinct pharmacological effects and applications .

Properties

CAS No.

99069-59-7

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

(6-hydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea

InChI

InChI=1S/C10H12N4O2/c1-14-3-2-6-4-7(12-13-10(11)16)9(15)5-8(6)14/h4-5,15H,2-3H2,1H3,(H2,11,16)

InChI Key

NUSIFTHCDGYOSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C21)O)N=NC(=O)N

Origin of Product

United States

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